Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
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Overview
Description
Synthesis Analysis
This compound has been synthesized through different methods, including multicomponent reactions and condensation processes. For example, a related azo-Schiff base compound was prepared by reacting Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with (E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenz aldehyde in a methanol solution under reflux conditions, highlighting the versatility of ethyl 2-amino thiophene derivatives in synthesis (Menati et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques like X-ray diffraction, revealing detailed geometric configurations. The crystalline structure of the azo-Schiff base variant, for example, showed planar geometry with slight deviations and highlighted intermolecular hydrogen bonding (Menati et al., 2020).
Chemical Reactions and Properties
Ethyl 2-amino thiophene derivatives participate in various chemical reactions, forming complex structures with potential applications in material science and medicinal chemistry. They react with primary amines in toluene under reflux to form corresponding carboxylates, as demonstrated in related compounds (Shipilovskikh et al., 2014).
Scientific Research Applications
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Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate : This compound is also part of the unique chemicals collection provided to early discovery researchers . Detailed information about its applications and experimental procedures are not readily available .
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Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate : This compound is similar to the one you asked about. It’s also part of the unique chemicals collection provided to early discovery researchers . Detailed information about its applications and experimental procedures are not readily available .
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Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate : This compound is another member of the unique chemicals collection provided to early discovery researchers . Detailed information about its applications and experimental procedures are not readily available .
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Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate : This compound is also part of the unique chemicals collection provided to early discovery researchers . Detailed information about its applications and experimental procedures are not readily available .
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Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate : This compound is another member of the unique chemicals collection provided to early discovery researchers . Detailed information about its applications and experimental procedures are not readily available .
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Ethyl 2-amino-4-(4-propoxyphenyl)thiophene-3-carboxylate : This compound is part of a collection of unique chemicals provided to early discovery researchers . Detailed information about its applications and experimental procedures are not readily available .
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Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate : This compound is also part of the unique chemicals collection provided to early discovery researchers . Detailed information about its applications and experimental procedures are not readily available .
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ETHYL 2-AMINO-4-(2-THIENYL)THIOPHENE-3-CARBOXYLATE : This compound is another member of the unique chemicals collection. Detailed information about its applications and experimental procedures are not readily available .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-10-5-7-11(8-6-10)12-9-19-14(16)13(12)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGLQZFBTTXHFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352377 |
Source
|
Record name | ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
CAS RN |
350989-99-0 |
Source
|
Record name | ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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